N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine
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Overview
Description
Serdemetan, also known as JNJ-26854165, is a novel small molecule identified by Johnson & Johnson Pharmaceutical Research and Development. It is a tryptamine derivative that functions as an antagonist to the Human Double Minute-2 (HDM-2) ubiquitin ligase. This compound has shown potent activity in various preclinical models, particularly in inducing S-phase arrest and apoptosis in both TP53 wild-type and mutant tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Serdemetan is synthesized through a multi-step process involving the formation of an indole ring and subsequent functionalization. The key steps include:
Formation of the Indole Ring: This involves the cyclization of a suitable precursor to form the indole structure.
Functionalization: The indole ring is then functionalized with an ethanamine group at the 3-position and a pyridin-4-yl group at the 4-position.
Industrial Production Methods
The industrial production of Serdemetan involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization and chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
Serdemetan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.
Substitution: The ethanamine and pyridin-4-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Serdemetan with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Serdemetan has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HDM-2 ubiquitin ligase and its interactions with p53.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including glioblastoma and leukemia.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies .
Mechanism of Action
Serdemetan exerts its effects by antagonizing the HDM-2 ubiquitin ligase, leading to the stabilization and activation of the p53 tumor suppressor protein. This results in the induction of cell cycle arrest and apoptosis in cancer cells. The compound also affects the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes and reduced cell survival under hypoxic conditions .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another HDM-2 antagonist that also stabilizes p53 but has different pharmacokinetic properties.
MI-219: A small molecule inhibitor of the HDM-2-p53 interaction with a distinct chemical structure.
RG7112: A potent HDM-2 antagonist with clinical applications in cancer therapy.
Uniqueness of Serdemetan
Serdemetan is unique due to its dual action on both the HDM-2-p53 interaction and the Mdm2-HIF1α axis. This dual mechanism allows it to induce apoptosis and inhibit glycolysis, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C21H20N4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C21H20N4/c1-2-7-21-20(6-1)16(15-24-21)8-13-23-18-4-3-5-19(14-18)25-17-9-11-22-12-10-17/h1-7,9-12,14-15,23-24H,8,13H2,(H,22,25) |
InChI Key |
JCKLHFMOFAYQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC=C3)NC4=CC=NC=C4 |
Origin of Product |
United States |
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